

# A Technical Guide to the Fundamental Properties of Chroman-3-amine

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## Compound of Interest

Compound Name: Chroman-3-amine

Cat. No.: B1202177

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## Abstract

**Chroman-3-amine** is a heterocyclic bicyclic amine that serves as a vital structural motif in medicinal chemistry and drug discovery. Its rigid framework and the presence of a basic amino group make it a privileged scaffold for the synthesis of a wide array of biologically active compounds. This document provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, synthesis, and biological significance of **Chroman-3-amine**, intended to serve as a foundational resource for professionals in chemical and pharmaceutical research.

## Core Chemical and Physical Properties

**Chroman-3-amine**, also known as 3,4-dihydro-2H-chromen-3-amine, is a stable organic compound. The fundamental properties of **Chroman-3-amine** and its common hydrochloride salt are summarized below. Predicted values are provided where experimental data for the free base is not readily available.

Property	Value	Source
IUPAC Name	3,4-Dihydro-2H-1-benzopyran-3-amine	N/A
CAS Number	59108-53-1	N/A
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	N/A
Molecular Weight	149.19 g/mol	N/A
Melting Point	240-241 °C (decomposed, HCl salt)	N/A
Boiling Point	256.8 ± 29.0 °C (Predicted)	N/A
Density	1.106 ± 0.06 g/cm <sup>3</sup> (Predicted)	N/A
pKa	7.49 ± 0.20 (Predicted)	N/A
Appearance	Cream to white powder (HCl salt)	N/A
Solubility	Soluble in water (as HCl salt), polar organic solvents	[1][2]

## Spectroscopic Data

The structural features of **Chroman-3-amine** give rise to characteristic signals in various spectroscopic analyses. While specific spectra for the parent compound are not detailed in the provided search results, the expected characteristics based on its functional groups are tabulated below.[3][4][5][6][7]

Technique	Feature	Expected Chemical Shift / Wavenumber
<sup>1</sup> H NMR	Aromatic Protons (Ar-H)	~6.7-7.2 ppm
Methylene Protons (-O-CH <sub>2</sub> -)	~4.0-4.5 ppm	
Methine Proton (-CH-NH <sub>2</sub> )	~3.0-3.5 ppm	
Methylene Protons (Ar-CH <sub>2</sub> -)	~2.7-3.2 ppm	
Amine Protons (-NH <sub>2</sub> )	Broad signal, ~0.5-5.0 ppm	
<sup>13</sup> C NMR	Aromatic Carbons	~115-155 ppm
Methylene Carbon (-O-CH <sub>2</sub> -)	~65-75 ppm	
Methine Carbon (-CH-NH <sub>2</sub> )	~45-55 ppm	
Methylene Carbon (Ar-CH <sub>2</sub> -)	~25-35 ppm	
FT-IR	N-H Stretch (Primary Amine)	Two bands, ~3300-3400 cm <sup>-1</sup>
C-H Stretch (Aromatic)	~3000-3100 cm <sup>-1</sup>	
C-H Stretch (Aliphatic)	~2850-2960 cm <sup>-1</sup>	
N-H Bend (Primary Amine)	~1580-1650 cm <sup>-1</sup>	
C-O-C Stretch (Aryl Ether)	~1200-1270 cm <sup>-1</sup>	
C-N Stretch	~1020-1250 cm <sup>-1</sup>	

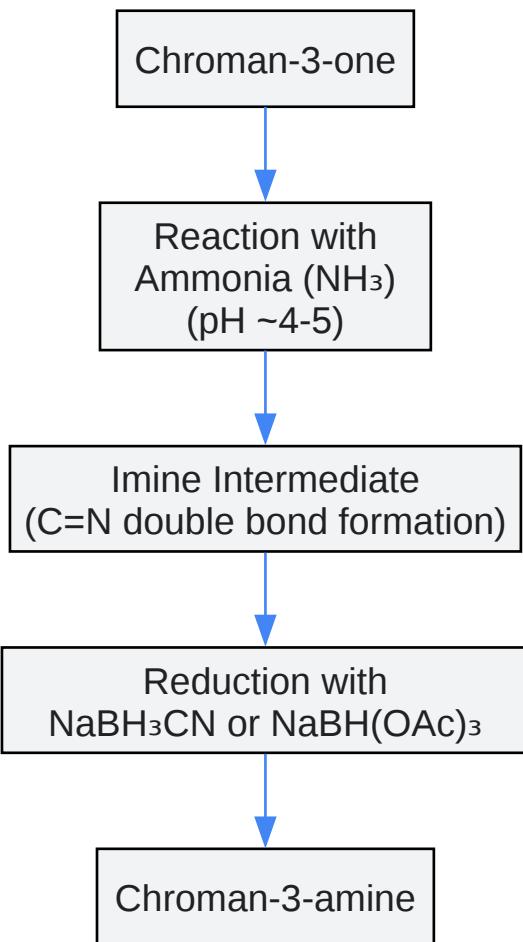
## Synthesis and Reactivity

The **Chroman-3-amine** scaffold can be synthesized through several routes. One of the most common and versatile methods is the reductive amination of a corresponding chroman-3-one. [8] This method is highly valued in synthetic chemistry for its efficiency and control.[9][10][11][12]

### General Synthesis Workflow: Reductive Amination

The process involves the reaction of a ketone (chroman-3-one) with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the final amine.[8] Mild

reducing agents such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) are often employed because they selectively reduce the iminium ion intermediate without significantly affecting the starting ketone.[9][12]



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General workflow for the synthesis of **Chroman-3-amine** via reductive amination.

Other synthetic strategies include the reduction of 3-nitrochromenes.[13] The amine group of **Chroman-3-amine** provides a reactive site for further functionalization, making it a key building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.

## Biological Activity and Applications

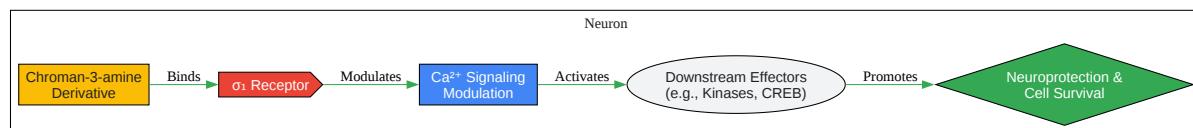
The chroman scaffold is a component of many natural products and pharmacologically active molecules.[13] **Chroman-3-amine** serves as a crucial pharmacophore in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.[14][15]

Derivatives of **Chroman-3-amine** have been investigated for a range of biological targets:

- Neurodegenerative Diseases: Chiral chroman amine analogues have shown potential as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B) and cholinesterases, which are key targets in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease.
- Sigma-1 ( $\sigma_1$ ) Receptor Ligands: The 3-amino-chromane structure is a key pharmacophore for developing ligands that bind to the  $\sigma_1$  receptor.[16] The  $\sigma_1$  receptor is a unique intracellular protein that modulates calcium signaling, and its ligands are being investigated for treating pain, cancer, and neurodegenerative disorders.[17]
- Serotonin-Related Disorders: The core structure is also found in compounds designed to treat serotonin-related disorders like depression and anxiety.[15]

## Illustrative Signaling Pathway

The neuroprotective effects of **Chroman-3-amine** derivatives can be partly attributed to their interaction with the  $\sigma_1$  receptor. This interaction can modulate intracellular calcium levels and influence downstream signaling cascades related to cell survival and apoptosis.



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Potential neuroprotective pathway involving  $\sigma_1$  receptor modulation by a **Chroman-3-amine** derivative.

## Experimental Protocols

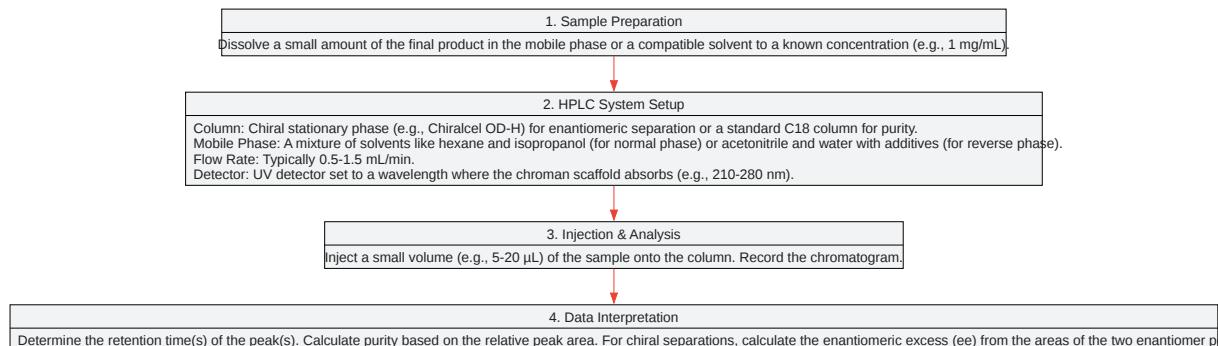
### A. General Protocol for Reductive Amination Synthesis

This protocol outlines a general one-pot procedure for synthesizing a substituted amine from a ketone, adaptable for Chroman-3-one.[8][11][12]

Experimental workflow for the synthesis of **Chroman-3-amine**.

## B. General Protocol for HPLC Analysis of Amine Product

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying amines. Chiral HPLC can be used to determine the enantiomeric excess (ee) of chiral amine products.[18][19][20]



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General workflow for the analysis of **Chroman-3-amine** by HPLC.

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